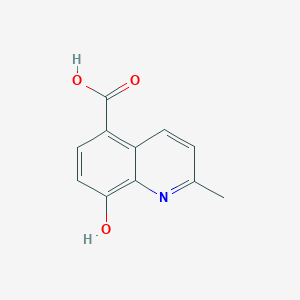

8-Hydroxy-2-methylquinoline-5-carboxylic acid

Übersicht

Beschreibung

8-Hydroxy-2-methylquinoline-5-carboxylic acid is a heterocyclic compound . It is a tridentate chelating agent . It has a molecular weight of 203.19 g/mol .

Synthesis Analysis

A heteropoly acid-based organic hybrid heterogeneous catalyst, HMQ-STW, was prepared by combining 8-hydroxy-2-methylquinoline (HMQ) with Keggin-structured H4SiW12O40 (STW) .Molecular Structure Analysis

The catalyst was characterized via elemental analysis, X-ray diffractometry (XRD), Fourier transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), thermogravimetric analysis (TG) and potentiometric titration analysis .Chemical Reactions Analysis

8-Hydroxy-2-methylquinoline reacts with 2-aminophenol to form a benzoxazole derivative . It can undergo fluorescence quenching in water, making it a viable candidate for developing a probe for detecting water in aprotic organic solvents .Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular formula of C11H9NO3 .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

8-Hydroxy-2-methylquinoline-5-carboxylic acid serves as a vital scaffold in drug discovery due to its structural versatility. It’s a key component in synthesizing biologically active compounds, particularly in the development of new pharmaceuticals . The compound’s ability to be easily functionalized makes it a prime candidate for creating novel drugs with potential therapeutic applications.

Biological Activity Profiling

The derivatives of 8-Hydroxyquinoline exhibit a broad range of pharmacological properties. This compound, in particular, has been explored for its potential as an iron-chelator for neuroprotection, anticancer agent, and inhibitor of various enzymes . Its biological activity is significant in the search for new treatments for diseases.

Fluorescence Probing

This compound reacts with 2-aminophenol to form a benzoxazole derivative capable of fluorescence quenching in water. This property is utilized in developing probes for detecting water in aprotic organic solvents . Such probes are valuable in analytical chemistry for moisture analysis.

Radiopharmaceutical Applications

8-Hydroxyquinoline-5-carboxylic acid derivatives have been used as bifunctional chelators in radiopharmaceuticals. These chelators can be linked to proteins and are tailored according to the metal ion’s specific nature to be bound, which is crucial in diagnostic imaging and therapy .

Synthesis of Bioactive Compounds

The compound is instrumental in synthesizing various bioactive chalcone derivatives. These derivatives are anchored with heterocyclic compounds that exhibit pharmacological activities, contributing to the diversity of medicinal chemistry .

Antimicrobial and Antiviral Research

Research has shown that 8-Hydroxyquinoline derivatives, including 8-Hydroxy-2-methylquinoline-5-carboxylic acid, have applications as antifungal, antileishmanial, and anti-HIV agents. They are also explored for their potential to inhibit mycobacterium tuberculosis and botulinum neurotoxin .

Metalloprotein Interaction Studies

The compound’s ability to chelate metal ions makes it a valuable tool in studying metalloproteins. It helps in understanding the interaction between metal ions and proteins, which is essential in bioinorganic chemistry .

Environmental Impact Assessment

The synthesis and functionalization of 8-Hydroxyquinoline derivatives, including this compound, are being studied for their environmental impact. Green chemistry approaches are being developed to minimize the side effects of synthesis on the environment .

Wirkmechanismus

Target of Action

The primary target of 8-Hydroxy-2-methylquinoline-5-carboxylic acid is 2-oxoglutarate (2OG) oxygenases , which includes Jumonji C domain (JmjC) demethylases . These enzymes play a crucial role in various biological processes, including the regulation of gene expression and DNA repair .

Mode of Action

8-Hydroxy-2-methylquinoline-5-carboxylic acid acts as a broad-spectrum inhibitor of 2OG oxygenases . It interacts with these enzymes and inhibits their activity, leading to changes in the processes they regulate . For instance, it can inhibit the activity of JmjC demethylases, which are involved in the removal of methyl groups from histones, thereby affecting gene expression .

Biochemical Pathways

The compound affects the biochemical pathways involving 2OG oxygenases. By inhibiting these enzymes, it can impact the histone demethylation process and hypoxic sensing . These changes can have downstream effects on gene expression and cellular responses to low oxygen conditions .

Result of Action

The inhibition of 2OG oxygenases by 8-Hydroxy-2-methylquinoline-5-carboxylic acid can lead to changes in gene expression and cellular responses to hypoxia . These changes at the molecular and cellular levels can have various effects, depending on the specific context and the cells involved .

Safety and Hazards

Zukünftige Richtungen

The compound has been used in the preparation of a new type of heterogeneous acid catalyst for the ketalization of ketones . Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

Eigenschaften

IUPAC Name |

8-hydroxy-2-methylquinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-7-8(11(14)15)4-5-9(13)10(7)12-6/h2-5,13H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIQYUORWIAWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70738141 | |

| Record name | 8-Hydroxy-2-methylquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103853-87-8 | |

| Record name | 8-Hydroxy-2-methylquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

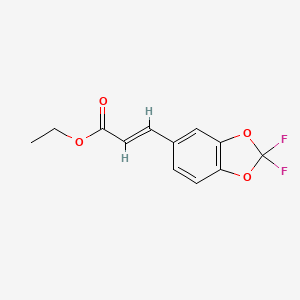

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333548.png)

![Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6333608.png)